4-Aminopyridazine-3-carboxylic acid
Overview
Description
4-Aminopyridazine-3-carboxylic acid is a heterocyclic compound with the molecular formula C5H5N3O2. It contains a pyridazine ring, which is a six-membered ring with two adjacent nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Aminopyridazine-3-carboxylic acid can be synthesized through several methods. One common method involves the amination of 4-aminopyridine with 3-chloroacrylic acid. The reaction yield can be optimized by adjusting the concentration of reactants and using steric inhibitors such as pyridine .
Industrial Production Methods
The scalability of these methods would depend on the optimization of reaction conditions and the availability of starting materials .
Chemical Reactions Analysis
Types of Reactions
4-Aminopyridazine-3-carboxylic acid undergoes various chemical reactions, including:
Amination: Reaction with amines to form 3,4-diaminopyridazines.
Substitution: Reactions involving the replacement of functional groups on the pyridazine ring.
Common Reagents and Conditions
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution pattern.
Major Products
3,4-Diaminopyridazines: Formed through amination reactions.
Scientific Research Applications
4-Aminopyridazine-3-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active compounds, including potential antimicrobial and anticancer agents.
Materials Science: Used in the development of novel materials with specific electronic and optical properties.
Biological Studies: Investigated for its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 4-Aminopyridazine-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound .
Comparison with Similar Compounds
Similar Compounds
3-Aminopyridine-4-carboxylic acid: Similar structure but with different positioning of the amino group.
2-Aminopyridine-3-carboxylic acid: Another isomer with distinct chemical properties.
Uniqueness
4-Aminopyridazine-3-carboxylic acid is unique due to its specific arrangement of functional groups, which imparts distinct reactivity and biological activity compared to its isomers .
Properties
IUPAC Name |
4-aminopyridazine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O2/c6-3-1-2-7-8-4(3)5(9)10/h1-2H,(H2,6,7)(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYLFGIFKHIUQSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=NC(=C1N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60423312 | |
Record name | 4-aminopyridazine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60423312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20865-29-6 | |
Record name | 4-Amino-3-pyridazinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20865-29-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-aminopyridazine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60423312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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